ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride is a versatile compound that has garnered significant attention in various fields of scientific research. This compound is known for its unique structure, featuring an oxolane ring and an amino acid ester group, which contribute to its diverse reactivity and applications in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride typically involves the use of chiral starting materials to ensure the formation of the desired (2R)-stereoisomer. One common synthetic route involves the condensation of ethyl acetoacetate with (R)-glycidol, followed by a series of reactions including aminolysis and esterification. The reaction conditions often require careful control of temperature, pH, and solvent selection to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimization for large-scale operations. This includes the use of flow reactors for continuous synthesis, automated monitoring of reaction conditions, and efficient purification techniques such as crystallization and chromatography to ensure product consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives, which can further react to form various functionalized products.
Common Reagents and Conditions
Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution are commonly used. The reactions are typically carried out under controlled conditions, including appropriate solvents (e.g., ethanol, dichloromethane), temperatures ranging from -20°C to 80°C, and specific catalysts or bases to facilitate the transformations.
Major Products
The major products formed from these reactions include oxo derivatives, reduced analogs, and various substituted compounds with different functional groups. These products can serve as intermediates for further chemical synthesis or as final products with specific applications.
Scientific Research Applications
Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride finds applications across several fields:
Chemistry: : Used as a chiral building block for the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: : Serves as a substrate or inhibitor in enzymatic studies, aiding in the investigation of metabolic pathways and enzyme kinetics.
Medicine: : Explored as a potential drug candidate or prodrug for targeting specific biological pathways, with ongoing research into its therapeutic properties.
Industry: : Employed in the production of high-value chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride is multifaceted, depending on its application:
Biological Systems: : The compound can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric regions. This can lead to inhibition or activation of specific pathways, influencing cellular processes.
Chemical Reactions: : Acts as a reactive intermediate, participating in various transformations due to its functional groups, facilitating the formation of new bonds and complex structures.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride include:
Methyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate: : Differing by the alkyl group on the ester moiety.
Propyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate: : Another analog with a propyl group.
Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride: : The (2S)-stereoisomer, showcasing the importance of chirality.
Uniqueness
What sets this compound apart is its specific (2R)-configuration, which imparts distinct reactivity and biological activity. Its synthesis and application in various research areas underline its importance as a versatile and valuable compound in scientific exploration.
Properties
CAS No. |
2680523-01-5 |
---|---|
Molecular Formula |
C9H18ClNO3 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.